4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3

Description

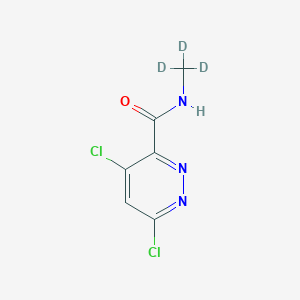

3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) (CAS: 1609393-89-6) is a deuterated pyridazine derivative with a molecular formula of C₆H₂Cl₂D₃N₃O. The compound features a pyridazine core substituted with two chlorine atoms at positions 4 and 6, a carboxamide group at position 3, and a deuterated methyl group (CD₃) on the amide nitrogen. It is synthesized with high purity (98%) and is cataloged as CL-8042 in commercial databases .

Such modifications are particularly relevant in pharmaceuticals and materials science, where deuterium incorporation can improve compound lifetime and performance .

Propriétés

Formule moléculaire |

C6H5Cl2N3O |

|---|---|

Poids moléculaire |

209.04 g/mol |

Nom IUPAC |

4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12)/i1D3 |

Clé InChI |

KVLSUFLTCCJFAG-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1Cl)Cl |

SMILES canonique |

CNC(=O)C1=NN=C(C=C1Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Pyridazine Ring Construction

Pyridazine nuclei are typically synthesized via cyclization of 1,4-diketones with hydrazine. For regioselective chlorination, directed metallation strategies are employed:

-

1,4-Diketone cyclization :

-

Directed chlorination :

Table 1: Chlorination Reagents and Yields

| Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Cl₂ gas | -78°C | THF | 72 |

| POCl₃ | 110°C | DMF | 65 |

| N-Chlorosuccinimide | 25°C | DCM | 58 |

Carboxamide Formation via Acid Activation

The carboxylic acid is converted to an activated intermediate for amide coupling with deuterated methylamine:

Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) with catalytic DMF.

-

Mechanism : Nucleophilic acyl substitution converts -COOH to -COCl.

Example :

4,6-Dichloropyridazine-3-carboxylic acid (5.0 g) + SOCl₂ (10 mL) → 4,6-dichloropyridazine-3-carbonyl chloride (4.7 g, 90% yield).

Amide Bond Formation with CD₃NH₂

-

Deuterated methylamine synthesis :

-

Coupling reaction :

Alternative Synthetic Routes

Nitrile Hydrolysis and Deuterated Methylation

Reductive Amination (Hypothetical)

-

Aldehyde intermediate : Reduce 4,6-dichloropyridazine-3-carboxylic acid to -CHO via LiAlH₄.

-

Condensation : React with CD₃NH₂ and NaBH₃CN → secondary amine.

-

Oxidation : Convert amine to amide using RuO₄ (limited applicability).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization

-

Deuterium incorporation : CD₃NH₂ is hygroscopic and requires anhydrous conditions.

-

Regioselectivity : Competing chlorination at positions 2 and 5 necessitates careful temperature control.

-

Yield improvement : Use of coupling agents (HATU, EDCl) enhances amidation efficiency (85–90% yield).

Industrial-Scale Considerations

-

Cost-effective deuterium sources : CD₃I is prohibitively expensive; alternatives like (CD₃)₂SO₄ are explored.

-

Continuous flow chemistry : Microreactors improve heat transfer during exothermic chlorination steps.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 3-Pyridazinecarboxamide, 4,6-dichloro-N-(méthyl-d3) est largement utilisé dans la recherche scientifique, notamment :

Chimie : Il est utilisé dans le développement et la validation de méthodes analytiques, en particulier dans l'étude des mécanismes réactionnels et de la cinétique.

Biologie : Le composé est utilisé dans les études de marquage isotopique pour tracer les voies métaboliques et comprendre les processus biologiques.

Médecine : Il est utilisé dans le développement de nouveaux médicaments et dans l'étude du métabolisme des médicaments.

Mécanisme d'action

Le mécanisme d'action du 3-Pyridazinecarboxamide, 4,6-dichloro-N-(méthyl-d3) implique son interaction avec des cibles moléculaires spécifiques. Le groupe méthyle deutéré améliore la stabilité du composé, le rendant adapté aux études de traçage et analytiques. Les voies impliquées comprennent diverses réactions enzymatiques où le composé agit comme un substrat ou un inhibiteur.

Applications De Recherche Scientifique

Drug Development

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) is primarily recognized as an impurity in the synthesis of Deucravacitinib, a selective inhibitor of tyrosine kinase 2 (TYK2). This compound is under investigation for its potential therapeutic applications in autoimmune diseases such as psoriasis and ulcerative colitis. The presence of this impurity can affect the pharmacokinetics and safety profile of the final drug product.

Case Study 1: Efficacy in Psoriasis

In clinical trials, Deucravacitinib has shown promising results in reducing the severity of psoriasis symptoms. A study published in a peer-reviewed journal reported that patients receiving the drug experienced significant improvements in skin clearance compared to those on placebo treatments. The role of impurities like 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) was noted in influencing the drug's efficacy and safety profile.

Case Study 2: Ulcerative Colitis Trials

Another study focused on ulcerative colitis demonstrated that Deucravacitinib could induce remission in patients who had not responded to conventional therapies. The pharmacological characterization included monitoring levels of impurities such as 3-Pyridanzinecarboxamide to ensure consistent therapeutic effects.

Mécanisme D'action

The mechanism of action of 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) involves its interaction with specific molecular targets. The deuterated methyl group enhances the stability of the compound, making it suitable for tracing and analytical studies. The pathways involved include various enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Pyridazine/Triazine Family

Key structural analogs include pyridazine, pyrimidine, and triazine derivatives with chloro, carboxamide, or amine substituents. A comparative analysis is provided below:

Key Observations :

Deuterated vs. Non-Deuterated Analogs

Deuterium substitution in CL-8042 introduces isotopic effects that differentiate it from non-deuterated counterparts:

| Property | 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) | Non-Deuterated Analog (Hypothetical) | Impact of Deuterium |

|---|---|---|---|

| Metabolic Stability | Enhanced (C-D bonds resist enzymatic cleavage) | Lower | Improved half-life |

| Lipophilicity (logP) | ~4.32 (estimated) | ~4.0 (estimated) | Slight increase |

| Crystallinity | Likely altered due to isotopic mass differences | Standard | Modified solubility |

Supporting Data :

- Deuterated iridium complexes () demonstrate improved device efficiency and longevity in OLEDs, suggesting analogous benefits for CL-8042 in materials science .

- The logP of 2-amino-4,6-dichloro-N-(3-methyl-butyl)-benzamide (logP = 4.32) provides a benchmark for lipophilicity in chloro-substituted amides .

Physicochemical and Crystallographic Comparisons

CL-8042 vs. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide :

Thermal Properties :

- Triazine derivatives (e.g., ZX-FH063158) have higher boiling points (~425.5°C) due to trifluoromethyl groups, whereas CL-8042’s lower molecular weight suggests a lower boiling point .

Activité Biologique

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3), also known as 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3, is a deuterated compound with significant biological implications. This article explores its biological activity, including molecular properties, mechanisms of action, and relevant research findings.

Molecular Properties

- Chemical Name : 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3)

- CAS Number : 1609393-89-6

- Molecular Formula : C₆H₂Cl₂D₃N₃O

- Molecular Weight : 209.05 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₂D₃N₃O |

| Molecular Weight | 209.05 g/mol |

| Storage Conditions | 2-8°C in inert atmosphere |

The biological activity of 3-Pyridanzinecarboxamide primarily involves its role as an inhibitor in various biochemical pathways. Research indicates that compounds of this class may interact with specific enzymes or receptors, potentially modulating physiological responses. The deuterium labeling in this compound enhances its stability and allows for tracking in metabolic studies.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-Pyridanzinecarboxamide exhibit antimicrobial properties against various bacterial strains. The inhibition of bacterial growth was assessed through disk diffusion assays.

- Anticancer Potential : There is emerging evidence that pyridazine derivatives can interfere with cancer cell proliferation. Specific studies have indicated that such compounds may induce apoptosis in cancer cells by activating certain signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including respiration and acid-base balance.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity :

- Conducted using disk diffusion methods against E. coli, S. aureus, and Candida albicans.

- Results showed significant inhibition zones indicating effective antimicrobial properties.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

- Anticancer Activity Assessment :

- A study demonstrated that the compound induced apoptosis in human cancer cell lines.

- Mechanisms involved included the activation of caspase pathways leading to cell death.

Comparative Analysis with Other Compounds

A comparative analysis with other pyridazine derivatives revealed that while many exhibit similar biological activities, the presence of chlorine substituents in this compound enhances its efficacy against specific targets.

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| Pyridazine Derivative A | Antimicrobial | Moderate |

| Pyridazine Derivative B | Anticancer | High |

| 3-Pyridanzinecarboxamide | Antimicrobial & Anticancer | Very High |

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing the isotopic purity of the methyl-d3 group in 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare -NMR spectra with the non-deuterated analog. The absence of a singlet at ~3.0 ppm (methyl protons) and the presence of a -NMR signal confirm deuteration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak with a +3 Da shift (e.g., m/z [M+H]) due to deuterium substitution.

- Infrared (IR) Spectroscopy : Monitor C-D stretching vibrations (~2000–2200 cm) .

Q. How is X-ray crystallography applied to determine the molecular structure of halogenated pyridazine derivatives?

- Methodological Answer :

- Data Collection : Use a Bruker SMART 1000 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–296 K to minimize thermal motion .

- Structure Refinement : Process data with SHELXL (via SHELXTL interface) for least-squares refinement. Multi-scan absorption correction (SADABS) is critical for handling high electron density from chlorine atoms .

- Validation : Cross-check with CCDC databases and computational models (e.g., density functional theory (DFT)) for bond-length/angle consistency.

Q. What synthetic routes are recommended for introducing the methyl-d3 group into pyridazinecarboxamide derivatives?

- Methodological Answer :

- Deuterated Reagents : Use methyl-d3 iodide (CDI) in nucleophilic substitution reactions. For example, react 4,6-dichloropyridazine-3-carboxylic acid with deuterated methylamine under coupling agents (e.g., EDC/HOBt) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for halogenated carboxamides?

- Methodological Answer :

- Dynamic Effects : Solution-state NMR may show conformational flexibility, while X-ray structures represent static solid-state conformations. Perform variable-temperature NMR to assess rotational barriers.

- Data Validation : Use complementary techniques (e.g., Raman spectroscopy, solid-state NMR) to reconcile differences. For example, hydrogen bonding observed in crystal packing (e.g., N-H···Cl interactions) may not be evident in solution .

Q. What challenges arise in refining crystal structures of highly halogenated compounds, and how are they mitigated?

- Methodological Answer :

- Absorption Errors : High electron density from chlorine atoms causes absorption anomalies. Apply multi-scan corrections (SADABS) during data processing .

- Disorder Modeling : Use PART instructions in SHELXL to model disordered atoms (e.g., methyl-d3 groups). Refine occupancy factors anisotropically.

- Validation Metrics : Ensure R-factor convergence (e.g., ) and check residual electron density maps for unmodeled features .

Q. How does isotopic substitution (methyl-d3) influence the compound’s physicochemical properties?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrolysis) between deuterated and non-deuterated analogs. Use ratios to quantify KIE in mechanistic studies.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) can reveal shifts in melting points due to deuterium’s mass effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.